

## **ZM241385: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	ZM241385	
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An in-depth overview of the potent and selective A<sub>2</sub>A adenosine receptor antagonist, **ZM241385**, covering its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on **ZM241385**. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathway, offering a practical tool for laboratory use.

## **Physicochemical Properties and Quantitative Data**

**ZM241385** is a potent, non-xanthine antagonist highly selective for the A<sub>2</sub>A adenosine receptor subtype.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	337.34 g/mol	[1]
Chemical Formula	C16H15N7O2	[1]
CAS Number	139180-30-6	[1]

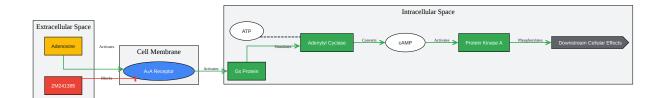
## **Mechanism of Action and Signaling Pathway**

**ZM241385** exerts its effects by selectively blocking the A<sub>2</sub>A adenosine receptor, a G protein-coupled receptor (GPCR). The A<sub>2</sub>A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand, adenosine, the A<sub>2</sub>A



receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating a wide range of physiological processes including vasodilation, inflammation, and neurotransmission.

By competitively binding to the  $A_2A$  receptor, **ZM241385** prevents adenosine from activating this cascade, thereby inhibiting the downstream signaling pathway. This antagonistic action makes **ZM241385** a valuable tool for studying the physiological and pathological roles of the  $A_2A$  receptor.



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**ZM241385** Signaling Pathway

# Experimental Protocols In Vitro Assays

1. Radioligand Binding Assay ([3H]-**ZM241385**)

This protocol is designed to determine the binding affinity of test compounds for the A<sub>2</sub>A adenosine receptor using [<sup>3</sup>H]-**ZM241385** as the radioligand.

Materials:



- Cell membranes expressing the human A₂A adenosine receptor (e.g., from HEK293 or CHO cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
- o [3H]-ZM241385.
- Non-specific binding control: 100 μM NECA (5'-N-Ethylcarboxamidoadenosine).[2]
- GF/B filter plates.[2]
- Scintillation fluid.
- Procedure:
  - Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in Tris-HCl buffer.[2]
  - In a 96-well plate, add 25 μL of cell membrane suspension (5-10 μg of protein), 25 μL of [3H]-ZM241385 (final concentration ~1-5 nM), and 25 μL of assay buffer or competing compound.[2]
  - For determining non-specific binding, add 100 μM NECA.
  - Incubate the plate for 60-120 minutes at 25°C.[2]
  - Terminate the incubation by rapid vacuum filtration through GF/B filter plates.
  - Wash the filters multiple times with ice-cold assay buffer.
  - Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.

#### 2. cAMP Functional Assay

This assay measures the ability of **ZM241385** to antagonize agonist-induced cAMP production in whole cells.

Materials:



- HEK293 cells stably expressing the human A2A adenosine receptor.
- Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
   [3]
- A<sub>2</sub>A receptor agonist (e.g., NECA).
- ZM241385.
- cAMP detection kit (e.g., LANCE cAMP kit).
- Procedure:
  - Seed HEK293-A<sub>2</sub>A receptor cells in a 384-well plate at a density of approximately 2500 cells/well and culture overnight.[3]
  - The following day, replace the culture medium with stimulation buffer.
  - Add varying concentrations of ZM241385 to the wells.
  - Add a fixed concentration of the A<sub>2</sub>A agonist NECA (typically at its EC<sub>80</sub> concentration).
  - Incubate for 30 minutes at room temperature.[3]
  - Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

### In Vivo Studies

- 1. Preparation and Administration
- Vehicle Formulation: For intravenous (IV) administration, ZM241385 can be dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol (e.g., PEG300), Tween-80, and saline.[4] For oral (PO) administration, it can be prepared as a suspension in a vehicle like 0.5% methylcellulose.[5] A common formulation for intraperitoneal (i.p.) injection involves dissolving ZM241385 in DMSO and then diluting with saline or corn oil.[4]
- Animal Models and Dosing:



- Rats: For studying effects on blood pressure, doses of 3-10 mg/kg have been administered orally to spontaneously hypertensive rats.[1] For intravenous administration in pithed rats, a dose of 10 mg/kg has been used.[1]
- $\circ$  Mice: In tumor immunotherapy models, **ZM241385** has been administered via intraperitoneal injection at doses of 0.2-0.4  $\mu$  g/mouse daily.[4]
- General Protocol for In Vivo Administration:
  - Acclimate animals to laboratory conditions for at least one week prior to the experiment.
  - Prepare the ZM241385 formulation on the day of dosing.
  - Administer the dose based on the chosen route (IV, PO, or IP). For IV administration, the tail vein is commonly used. For PO administration, oral gavage is employed.
  - Monitor the animals for the desired physiological or behavioral endpoints at specified time points after administration.
  - At the conclusion of the study, animals may be euthanized for tissue collection and further analysis.

This guide provides a foundational understanding of **ZM241385** and its application in research. Investigators should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal care and use.

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